7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound features a fused pyrazole and pyrazine ring system, which is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a one-pot three-step protocol starting from pyrazole-3-carboxylic acids. The process involves:
Amide formation: : Reacting pyrazole-3-carboxylic acid with an appropriate amine to form an amide.
Pyrazine ring closure: : Cyclization of the amide to form the pyrazine ring.
Hydrolysis and dehydration: : Final steps to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and choice of solvents to increase yield and purity. Continuous flow chemistry could be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the pyrazine ring.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of 7-oxo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Reduction: : Production of this compound derivatives.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
This compound has shown potential in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness: : Compared to similar compounds, 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has unique structural features that may confer distinct biological and chemical properties.
Properties
IUPAC Name |
7-hydroxy-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5-7(12)8-3-6(11)10(5)9-4/h2,6,11H,3H2,1H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVFPXQPCPFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CNC(=O)C2=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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